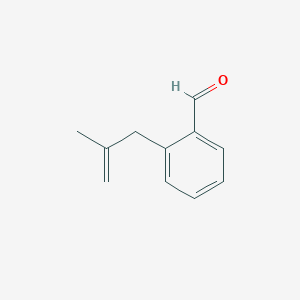

2-(2-Methylallyl)benzaldehyde

Description

Structure

3D Structure

Propriétés

Numéro CAS |

660820-44-0 |

|---|---|

Formule moléculaire |

C11H12O |

Poids moléculaire |

160.21 g/mol |

Nom IUPAC |

2-(2-methylprop-2-enyl)benzaldehyde |

InChI |

InChI=1S/C11H12O/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,8H,1,7H2,2H3 |

Clé InChI |

MINFNPHEEYQZPH-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)CC1=CC=CC=C1C=O |

Origine du produit |

United States |

Synthetic Methodologies for 2 2 Methylallyl Benzaldehyde and Its Derivatives

Established Synthetic Pathways for 2-(2-Methylallyl)benzaldehyde

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful and versatile toolkit for the formation of carbon-carbon bonds. nih.govresearchgate.net These reactions are instrumental in the synthesis of this compound and its derivatives. The general mechanism for these reactions typically involves an oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

Several named reactions fall under this category, including the Suzuki-Miyaura, Heck, and Negishi couplings, all of which can be adapted for the synthesis of allylated benzaldehydes. acs.org For instance, the Suzuki-Miyaura coupling, which utilizes an organoboron reagent, and the Negishi coupling, which employs an organozinc reagent, are particularly effective for creating the crucial carbon-carbon bond between the benzaldehyde (B42025) core and the methylallyl group. nih.gov

The choice of catalyst, ligands, and reaction conditions is critical for the success of these couplings. For example, the use of specific phosphine (B1218219) ligands can significantly influence the selectivity and efficiency of the reaction. acs.org Research has shown that employing bidentate phosphine ligands with small bite angles can favor the formation of α-substituted products, while other ligands like triphenylphosphine (B44618) can lead to high γ-selectivity in allylic couplings. acs.org

Below is a table summarizing various palladium-catalyzed cross-coupling reactions that can be applied to the synthesis of substituted benzaldehydes:

| Cross-Coupling Reaction | Organometallic Reagent | Typical Catalyst/Ligand | Key Features |

| Suzuki-Miyaura | Organoboron | Pd(PPh₃)₄, PdCl₂(dppf) | Tolerant of a wide range of functional groups. |

| Negishi | Organozinc | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High reactivity and stereospecificity. |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Forms a new C-C bond at an sp² carbon. |

| Stille | Organotin | Pd(PPh₃)₄ | Mild reaction conditions. |

Gold(I) Precatalyst-Mediated Approaches

While palladium catalysis is well-established, gold(I) catalysts have emerged as powerful tools for the activation of π-systems, such as alkenes and alkynes, enabling a range of unique transformations. acs.orgnih.gov Gold(I) complexes are particularly effective in catalyzing the addition of nucleophiles to unsaturated carbon-carbon bonds. nih.govnih.gov In the context of synthesizing this compound derivatives, gold(I) catalysts can facilitate the intramolecular cyclization of precursors containing both an aldehyde and an alkyne or alkene moiety.

The high affinity of gold(I) for alkynes allows for their selective activation even in the presence of other functional groups. nih.gov This electrophilic activation makes the alkyne susceptible to nucleophilic attack, which can be the initial step in a cascade reaction leading to the desired benzaldehyde derivative. The reactivity and selectivity of these transformations can be fine-tuned by the choice of ligands on the gold(I) center. nih.gov For example, complexes with N-heterocyclic carbene (NHC) ligands are generally less electrophilic than those with phosphine ligands. nih.gov

While direct synthesis of this compound using gold(I) catalysis is not as extensively documented as palladium-catalyzed methods, the principles of gold-catalyzed functionalization of arenes and C-C bond formation offer a promising avenue for future synthetic developments. nih.govresearchgate.net

Reductive and Oxidative Synthesis Routes

Reductive and oxidative methods provide alternative pathways to this compound and its derivatives. One notable approach involves a two-step, one-pot procedure that utilizes the reduction of a Weinreb amide followed by a cross-coupling reaction. mdpi.com In this method, the Weinreb amide is first reduced to a stable aluminum hemiaminal intermediate, which effectively protects the latent aldehyde functionality. mdpi.com This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with an organometallic reagent, such as an organolithium compound, to introduce the 2-methylallyl group. mdpi.com

Oxidative methods can also be employed, for instance, through the selective oxidation of a corresponding alcohol or hydrocarbon precursor. The oxidation of benzylic alcohols to benzaldehydes is a fundamental transformation in organic synthesis. acs.org Various oxidizing agents and catalytic systems, including those based on ruthenium, can be used to achieve this conversion. nih.gov

The following table outlines key aspects of these reductive and oxidative strategies:

| Synthetic Strategy | Starting Material | Key Reagents/Intermediates | Advantages |

| Reductive/Cross-Coupling | Weinreb Amide | DIBAL-H, Organolithium, Pd catalyst | One-pot procedure, protects aldehyde functionality. mdpi.com |

| Oxidative | Benzyl Alcohol | Ru/C, various oxidants | Direct conversion to the aldehyde. |

| Oxidative | Toluene Derivative | Oxidizing agent | Direct functionalization of C-H bonds. |

Novel Synthetic Approaches to this compound Analogs

Catalytic Functionalization of Aldehyde Precursors

Recent advancements in synthetic methodology have focused on the direct functionalization of aldehyde precursors to generate analogs of this compound. A significant area of development is the catalytic allylation of aldehydes. This approach involves the addition of an allyl group to the carbonyl carbon of a benzaldehyde derivative.

One such method employs potassium allyltrifluoroborate as the allylating agent, catalyzed by 18-crown-6 (B118740) in a biphasic aqueous medium. researchgate.net This reaction proceeds efficiently at room temperature and under an open atmosphere, providing the corresponding homoallylic alcohols in high yields without the need for extensive purification. researchgate.net The resulting alcohol can then be oxidized to the desired aldehyde.

Photocatalysis has also emerged as a powerful tool for aldehyde functionalization. A photocatalytic on-DNA aldehyde allylation has been reported, which enables precise functionalization under mild, neutral aqueous conditions. acs.org This method utilizes a polarity-reversal reaction between a DNA-conjugated benzaldehyde and an allyl sulfone, demonstrating high chemoselectivity. acs.org

Environmentally Benign Synthesis Protocols

In line with the principles of green chemistry, there is a growing emphasis on developing environmentally benign synthesis protocols. These methods aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.

One approach involves the use of mechanochemical ball milling conditions for multicomponent reactions. For example, the synthesis of various heterocyclic compounds from aryl aldehydes has been achieved in the absence of solvents and metal catalysts, using a mild basic organocatalyst. researchgate.net This technique offers a significant reduction in solvent waste.

Another green strategy is the use of water as a reaction medium. Palladium-catalyzed cross-coupling reactions, which are traditionally carried out in organic solvents, can be performed in water with the aid of surfactants like TPGS-750-M. acs.org This allows for reactions to be conducted at room temperature and simplifies product isolation. acs.org

The development of syntheses that are metal- and solvent-free represents a significant step towards sustainability. For instance, a domino reaction for the synthesis of quinoline (B57606) derivatives from aryl amines, styrene (B11656) oxides, and aryl acetylenes has been reported to proceed in the presence of molecular iodine at elevated temperatures, completely avoiding the use of metal catalysts and organic solvents. nih.gov

The following table summarizes some of the key features of these environmentally benign approaches:

| Approach | Key Features | Advantages |

| Mechanochemistry | Solvent-free, organocatalyzed | Reduced waste, mild conditions. researchgate.net |

| Aqueous Catalysis | Water as solvent, use of surfactants | Environmentally friendly, room temperature reactions. acs.org |

| Metal- and Solvent-Free | Use of molecular iodine as catalyst | Avoids metal contamination and solvent waste. nih.gov |

Reactivity and Transformation Pathways of 2 2 Methylallyl Benzaldehyde

Intramolecular Cyclization Reactions

The proximate positioning of the aldehyde and the methylallyl group in 2-(2-methylallyl)benzaldehyde facilitates a variety of intramolecular cyclization reactions, providing efficient pathways to valuable polycyclic structures.

Enantioselective Rhodium-Catalyzed Hydroacylation

A significant transformation of this compound is its conversion into chiral 3,4-dihydronaphthalen-1(2H)-ones through intramolecular hydroacylation. This reaction involves the addition of the aldehydic C-H bond across the alkene. The development of rhodium catalysts has enabled this process to be performed with high enantioselectivity. organic-chemistry.orgnih.gov

Initial studies using a catalyst generated from [Rh(COD)Cl]₂, (R)-BINAP, and AgBF₄ with this compound resulted in the desired hydroacylation product in 41% yield with 91% enantiomeric excess (ee). iastate.edu However, this reaction was accompanied by the formation of byproducts, including an alkene isomerization product (8% yield) and 2-methylnaphthalene (47% yield). iastate.edu

To enhance selectivity and yield, an optimized catalyst system was developed. A catalyst generated in situ from [Rh(COD)Cl]₂, (R)-DTBM-SEGPHOS, and NaBARF was found to effectively promote the desired endo-selective hydroacylation while minimizing competitive pathways like alkene isomerization and ene/dehydration reactions. organic-chemistry.orgnih.gov This improved system generates 3,4-dihydronaphthalen-1(2H)-one products in moderate to high yields (49–91%) and with excellent enantioselectivities (96–99% ee) across a range of ortho-allylbenzaldehyde substrates. organic-chemistry.orgnih.gov For instance, substrates with electron-donating groups, such as 4-methoxy-2-(2-methylallyl)benzaldehyde, can achieve yields as high as 85% with 99% ee. iastate.edu

Table 1: Rhodium-Catalyzed Hydroacylation of this compound Derivatives

| Substrate | Catalyst System | Yield (%) | ee (%) | Ref. |

|---|---|---|---|---|

| This compound | [Rh(COD)Cl]₂/(R)-BINAP/AgBF₄ | 41 | 91 | iastate.edu |

| 4-Methoxy-2-(2-methylallyl)benzaldehyde | [Rh(COD)Cl]₂/(R)-BINAP/AgBF₄ | 85 | 99 | iastate.edu |

| 4-Chloro-2-(2-methylallyl)benzaldehyde | [Rh(COD)Cl]₂/(R)-BINAP/AgBF₄ (10 mol%) | 91 | 96 | iastate.edu |

| General ortho-allylbenzaldehydes | [Rh(COD)Cl]₂/(R)-DTBM-SEGPHOS/NaBARF | 49-91 | 96-99 | organic-chemistry.orgnih.gov |

Tandem Oxidation and Iodolactonization

The aldehyde group in derivatives of this compound can be oxidized to a carboxylic acid in situ, which then participates in a subsequent iodolactonization reaction. This tandem process provides an efficient route for the synthesis of halogenated benzodioxepinones and benzoxazepinones. nih.govacs.orgnih.gov The reaction is typically mediated by a copper(I) iodide (CuI) and tertiary-butyl hydroperoxide (TBHP) system in acetonitrile at elevated temperatures. acs.orgnih.gov

The proposed mechanism suggests that the reaction proceeds through a radical pathway where the aldehyde is first oxidized to a carboxylic acid intermediate. nih.govacs.org Concurrently, the interaction between CuI and TBHP generates a reactive iodine species, tert-butyl hypoiodite (tBuOI). This species reacts with the alkene moiety to form an iodonium ion intermediate. The carboxylate, formed in the initial oxidation step, then acts as a nucleophile, attacking the iodonium ion to close the ring and form the final iodolactone product. nih.govacs.org An excess of TBHP is required as it is involved in both the copper catalytic cycle and the formation of the iodinating agent. nih.govacs.org

Formation of Benzodioxepinones and Benzoxazepinones

This tandem oxidation and iodolactonization strategy has been successfully applied to synthesize a variety of seven- and eight-membered ring systems. While the direct application to this compound itself is not detailed, a close structural analog where the allyl group is connected via an oxygen or nitrogen tether (2-O/N-tethered alkenyl benzaldehydes) demonstrates the methodology's utility. nih.govacs.org

For example, a substrate featuring a methylene (B1212753) tether (X = -CH₂-), which is structurally analogous to the carbon framework of this compound, undergoes this reaction to yield 3-(iodomethyl)-4,5-dihydrobenzo[c]oxepin-1(3H)-one in a 68% yield. nih.govacs.org The methodology is compatible with various functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents, leading to moderate to good yields of the corresponding benzodioxepinones and benzoxazepinones. nih.govacs.org

Cyclization Towards Polysubstituted Naphthalenes

Gold(I) catalysts can be employed to facilitate the cyclization of 2-alkenylphenyl carbonyl compounds, including this compound, to form polysubstituted naphthalenes. campushomepage.comnih.gov This process capitalizes on a dual function of the Au(I) catalyst. It acts as an oxophilic Lewis acid to activate the carbonyl group and also promotes the necessary olefin isomerization required for the cyclization to occur. campushomepage.comnih.gov An attractive feature of this method is that it does not require isomerically pure starting materials. nih.gov The synthesis of this compound has been described as a substrate for this type of transformation. campushomepage.com

Intermolecular Reactions of the Aldehyde Moiety

The aldehyde functional group in this compound is susceptible to a range of intermolecular reactions, most notably the formation of acetals, which serve as a common protecting group strategy in organic synthesis.

Acetalization Reactions and Derivative Formation

The aldehyde moiety of this compound can readily undergo acetalization by reacting with an alcohol in the presence of an acid catalyst. This reaction converts the aldehyde into a diether derivative, effectively protecting it from other reagents. The most common example is the formation of a dimethyl acetal using methanol.

A variety of catalytic systems have been developed for the acetalization of benzaldehyde (B42025), which serves as a model for the reactivity of this compound. Traditional methods employ mineral acids like hydrochloric acid. google.com More recently, solid acid catalysts have been investigated to allow for easier separation and reuse. Lanthanide oxalate metal-organic frameworks (Ln-Ox MOFs) have shown catalytic activity, producing the corresponding dimethyl acetal as the major product. nih.gov Other heterogeneous catalysts, such as P25 TiO₂, can also achieve high selectivity (nearly 100%) and yield (92%) for the formation of benzaldehyde dimethyl acetal at room temperature. ucl.ac.uk The reaction mechanism involves the activation of the aldehyde by a Brønsted acid site, followed by a two-step nucleophilic addition of the alcohol. ucl.ac.uk

Table 2: Catalytic Systems for the Acetalization of Benzaldehyde with Methanol

| Catalyst | Temperature | Yield/Conversion | Selectivity | Ref. |

|---|---|---|---|---|

| P25 TiO₂ | Room Temp. | 92% Yield | ~100% | ucl.ac.uk |

| Tb-Ox MOF | 30 °C | >99% Conversion | ~74% | nih.gov |

| Cs₄PMo₁₁V₁O₄₀ | 298 K | ~70% Conversion | ~80% | mdpi.com |

| Hydrochloric Acid | Heating | Not specified | Not specified | google.com |

Aldol Condensation Strategies

The aldehyde functionality of this compound can readily participate in aldol condensation reactions. In these reactions, the aldehyde acts as an electrophile, reacting with an enolate nucleophile generated from another carbonyl compound. The presence of the ortho-methylallyl group can influence the reactivity of the aldehyde and the stereochemical course of the reaction.

Crossed aldol condensations, where this compound reacts with a ketone or another aldehyde, are particularly useful for constructing larger molecular frameworks. For these reactions to be efficient, it is often necessary to choose a reaction partner that does not readily self-condense. Ketones, for instance, are generally less prone to self-condensation in the presence of a more reactive aldehyde. The reaction typically proceeds under basic conditions, where a hydroxide or alkoxide base is used to generate the enolate of the ketone, which then attacks the carbonyl carbon of this compound. The resulting β-hydroxyketone can then be dehydrated, often under the reaction conditions or with subsequent acid or base treatment, to yield an α,β-unsaturated ketone.

The electronic properties of the benzaldehyde ring can affect the reactivity of the carbonyl group. Electron-withdrawing substituents generally increase the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophilic attack. Conversely, electron-donating groups decrease reactivity. The methylallyl group is generally considered to be weakly electron-donating, which might slightly decrease the reactivity of the benzaldehyde compared to unsubstituted benzaldehyde. However, this electronic effect is generally less significant than the steric hindrance imposed by the ortho substituent.

| Reactant 1 | Reactant 2 | Base | Product (after dehydration) |

| This compound | Acetone | NaOH | 4-(2-(2-Methylallyl)phenyl)but-3-en-2-one |

| This compound | Acetophenone | KOH | 1-(2-(2-Methylallyl)phenyl)-3-phenylprop-2-en-1-one |

| This compound | Cyclohexanone | NaOEt | 2-(2-(2-Methylallyl)benzylidene)cyclohexan-1-one |

Transformations Involving the Methylallyl Group

The methylallyl group in this compound is a versatile functional handle that can undergo a range of transformations, allowing for further molecular elaboration.

Alkene Functionalization and Derivatization

The double bond of the methylallyl group is susceptible to a variety of electrophilic addition reactions. For example, hydrohalogenation with reagents like HBr or HCl would be expected to follow Markovnikov's rule, with the hydrogen adding to the less substituted carbon of the double bond and the halide adding to the more substituted tertiary carbon. Halogenation with Br₂ or Cl₂ would lead to the corresponding dihaloalkane.

The alkene can also be oxidized under various conditions. Epoxidation, for instance, using a peroxy acid like m-CPBA, would yield an epoxide. Dihydroxylation, using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄), would produce a diol. Ozonolysis (O₃ followed by a reductive workup with, for example, dimethyl sulfide) would cleave the double bond to produce acetone and an ortho-substituted benzaldehyde with a methylene aldehyde group.

Furthermore, the allylic position of the methylallyl group is activated for radical reactions. For instance, allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator would introduce a bromine atom at the carbon adjacent to the double bond.

| Reaction | Reagent(s) | Major Product |

| Hydrobromination | HBr | 2-(2-Bromo-2-methylpropyl)benzaldehyde |

| Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 2-(2,3-Dihydroxy-2-methylpropyl)benzaldehyde |

| Epoxidation | m-CPBA | 2-((2-Methyloxiran-2-yl)methyl)benzaldehyde |

| Ozonolysis | 1. O₃, 2. (CH₃)₂S | 2-(2-Oxoethyl)benzaldehyde and Acetone |

Regioselective and Stereoselective Transformations

Many of the functionalization reactions of the methylallyl group can proceed with high regioselectivity and stereoselectivity. As mentioned, hydrohalogenation is expected to be regioselective, following Markovnikov's rule due to the formation of a more stable tertiary carbocation intermediate.

Hydroboration-oxidation of the alkene would exhibit anti-Markovnikov regioselectivity, leading to the formation of the primary alcohol after oxidation of the organoborane intermediate. This provides a complementary method to hydration for the synthesis of alcohols with opposite regiochemistry.

For reactions that create new stereocenters, such as epoxidation or dihydroxylation, the stereochemical outcome can often be controlled. For instance, the use of chiral catalysts or reagents can induce enantioselectivity in these transformations. In the absence of chiral control, reactions like epoxidation or dihydroxylation of the prochiral alkene would result in a racemic mixture of enantiomers.

Intramolecular reactions involving both the aldehyde and the methylallyl group can also exhibit high stereoselectivity. For example, an intramolecular Prins reaction, catalyzed by a Lewis acid, could potentially lead to the formation of a new cyclic ether with defined stereochemistry. The stereochemical outcome of such cyclizations is often dictated by the transition state geometry, which minimizes steric interactions.

| Reaction | Reagent(s) | Regioselectivity | Stereoselectivity |

| Hydroboration-Oxidation | 1. BH₃·THF, 2. H₂O₂, NaOH | Anti-Markovnikov | Syn-addition |

| Catalytic Asymmetric Epoxidation | e.g., Sharpless epoxidation | N/A | Enantioselective |

| Intramolecular Carbonyl-Ene Reaction | Lewis Acid | N/A | Diastereoselective |

Catalytic Transformations Involving 2 2 Methylallyl Benzaldehyde

Transition Metal Catalysis in C-C and C-X Bond Formation

Transition metals, particularly rhodium, palladium, and copper, have been instrumental in activating the distinct functionalities of 2-(2-methylallyl)benzaldehyde and its analogs. These metals facilitate unique bond formations through mechanisms such as hydroacylation, C-H activation, and oxidative coupling.

Rhodium catalysts have been successfully employed for the endo- and enantioselective hydroacylation of ortho-allylbenzaldehydes, including this compound. iastate.edu This intramolecular reaction forges a new C-C bond, transforming the substrate into a valuable 3,4-dihydronaphthalen-1(2H)-one product. organic-chemistry.org A key study demonstrated that a catalyst generated in situ from [Rh(COD)Cl]2, the chiral bisphosphine ligand (R)-DTBM-SEGPHOS, and a sodium salt with a weakly coordinating anion, NaBARF, promotes this transformation with high efficiency and stereocontrol. iastate.eduorganic-chemistry.orgnih.gov This system effectively minimizes common side reactions like alkene isomerization and ene/dehydration pathways. organic-chemistry.orgresearchgate.net The reaction yields enantioenriched ketones with moderate to high yields (49–91%) and excellent enantioselectivities (96–99% ee). organic-chemistry.orgnih.gov The initial evaluation using this compound with a [Rh(COD)Cl]2/(R)-BINAP/AgBF4 system yielded the desired hydroacylation product in 41% yield and 91% ee, alongside isomerization and dehydration byproducts. iastate.edu Optimization of the ligand and counteranion was crucial for achieving superior results. organic-chemistry.org

Table 1: Rhodium-Catalyzed Enantioselective Hydroacylation of ortho-Allylbenzaldehydes

| Substrate | Product | Yield (%) | ee (%) |

| This compound | 3-Methyl-3,4-dihydronaphthalen-1(2H)-one | 85 | 96 |

| 2-(2-Propylallyl)benzaldehyde | 3-Propyl-3,4-dihydronaphthalen-1(2H)-one | 89 | 96 |

| 2-(2-Phenylallyl)benzaldehyde | 3-Phenyl-3,4-dihydronaphthalen-1(2H)-one | 87 | 97 |

| 2-(2-(p-Tolyl)allyl)benzaldehyde | 3-(p-Tolyl)-3,4-dihydronaphthalen-1(2H)-one | 80 | 98 |

| 2-(2-(Thiophen-3-yl)allyl)benzaldehyde | 3-(Thiophen-3-yl)-3,4-dihydronaphthalen-1(2H)-one | 49 | 98 |

Data sourced from studies on rhodium-catalyzed hydroacylation. iastate.eduorganic-chemistry.org Conditions typically involve a catalyst system of [Rh(COD)Cl]2, (R)-DTBM-SEGPHOS, and NaBARF.

Palladium catalysis offers a powerful toolkit for C-C and C-X bond formation, often proceeding through the activation of C-H bonds. acs.org In the context of substrates like this compound, palladium catalysts are particularly effective at facilitating allylic C-H functionalization. acs.orgsnnu.edu.cn This process typically involves the formation of a π-allylpalladium intermediate, which can then be attacked by a wide range of nucleophiles. acs.orgresearchgate.net While pre-functionalized allyl groups are common in Tsuji-Trost reactions, modern methods focus on the direct functionalization of alkenes through allylic C-H activation, which is a more atom-economical approach. researchgate.net

The development of these reactions relies heavily on the choice of ligand and oxidant. Trivalent phosphorus ligands are known to facilitate Pd-catalyzed allylic C-H functionalization of α-alkenes when p-quinone is used as an oxidant. acs.org Furthermore, palladium catalysis enables the intramolecular α-arylation of aldehydes, a process that can form all-carbon-substituted chiral centers with high enantioselectivity when appropriate chiral ligands like BINAP are used. nih.gov Such a transformation, if applied to a suitably modified version of this compound (e.g., containing an aryl halide), could provide a pathway to complex polycyclic structures.

Copper-based catalysts provide a cost-effective and sustainable alternative to precious metals for certain transformations. Copper-mediated processes have been developed for the C(sp²)-H functionalization of benzaldehydes, which is relevant to the aldehyde moiety of this compound. nih.gov One notable example is the C-H sulfonylation of aldehydes, which forms a C-S bond at the ortho position. nih.gov This reaction utilizes a transient directing group strategy, where a catalytic amount of an amino acid, such as β-alanine, condenses with the aldehyde to form an imine in situ. nih.gov This transient imine then directs a copper catalyst to the ortho C-H bond for functionalization. The process can use copper(II) salts like copper fluoride, implying a Cu(I)/Cu(II) catalytic cycle, and demonstrates the potential for C-X bond formation on the aromatic ring of aldehyde-containing substrates. nih.gov

Organocatalysis in Aldehyde Reactivity

Organocatalysis, which uses small organic molecules as catalysts, offers a complementary approach to metal catalysis, primarily for activating the aldehyde functional group. The reactivity of aldehydes can be modulated through two main pathways: enamine and iminium ion catalysis. youtube.com In the context of this compound, the aldehyde group can react with a chiral secondary amine catalyst (e.g., a proline derivative) to form a nucleophilic enamine or an electrophilic iminium ion.

Iminium ion activation makes the α,β-position of an unsaturated aldehyde susceptible to nucleophilic attack. While the allyl group in this compound is not conjugated with the aldehyde, related multicomponent reactions involving ortho-alkynylbenzaldehydes, amines, and ketones have been achieved through a combination of proline (an organocatalyst) and a Lewis acid. nih.gov This suggests that the aldehyde group is accessible and reactive under these conditions. Asymmetric allylation of aldehydes can also be achieved using organophotoredox and chiral chromium hybrid catalysis, providing a pathway to homoallylic alcohols with high stereocontrol. chemrxiv.org These organocatalytic strategies open avenues for asymmetric transformations that are mechanistically distinct from those of transition metals.

Ligand Design and Catalyst Optimization for Enhanced Selectivity and Yield

The success of transition metal-catalyzed reactions involving this compound is critically dependent on the design and optimization of the catalyst system, particularly the ligands coordinated to the metal center. organic-chemistry.org

In the rhodium-catalyzed hydroacylation of ortho-allylbenzaldehydes, ligand choice directly controls both reactivity and selectivity. organic-chemistry.org The steric and electronic properties of bisphosphine ligands were systematically optimized to maximize the ratio of the desired hydroacylation product over the undesired alkene isomerization byproduct. organic-chemistry.org Bulky, electron-rich ligands like (R)-DTBM-SEGPHOS were found to be superior, achieving a hydroacylation-to-isomerization ratio of 10.7:1 and an 85% yield for this compound. organic-chemistry.org In addition to the ligand, the counteranion plays a crucial role. The use of weakly coordinating counteranions, such as those provided by NaBARF, was shown to mitigate competitive reaction pathways more effectively than alternatives like AgBF4. organic-chemistry.org

For palladium-catalyzed allylic C-H functionalization, ligand selection is equally vital for achieving high efficiency and stereocontrol. acs.orgmdpi.com Chiral phosphoramidite (B1245037) ligands, for instance, have been used in combination with palladium complexes to enable asymmetric allylic C-H alkylation with a broad scope of nucleophiles. acs.orgsnnu.edu.cn In some cases, cooperative catalysis involving a palladium-ligand complex and a chiral Brønsted acid is used to synergistically control enantioselectivity. acs.org The development of novel ligand frameworks, such as bicyclic sulfoxides, has also been shown to promote palladium-catalyzed allylic C-H oxidation, enabling both N- and C-alkylation with good to excellent yields. mdpi.com These examples underscore the principle that rational ligand design and careful optimization of reaction conditions are paramount for unlocking the full synthetic potential of substrates like this compound.

Research into reaction mechanisms, including the identification of key intermediates, transition states, selectivity-determining steps, and the role of radical pathways, is highly specific to the molecule under investigation. Similarly, computational chemistry studies, such as Density Functional Theory (DFT) applications and Potential Energy Surface (PES) analysis, require dedicated research on the target compound.

While extensive research exists for related compounds like benzaldehyde (B42025) and 2-methylbenzaldehyde (B42018), and for general reaction classes such as intramolecular cyclizations, extrapolating this information to “this compound” would not be scientifically accurate and would violate the explicit instructions to focus solely on the specified compound.

Therefore, the generation of the requested article is not possible at this time due to the lack of specific source material for "this compound" that would be required to populate the sections and subsections of the provided outline.

Mechanistic Investigations and Computational Chemistry Studies

Quantum Chemical Calculations

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a sophisticated model for understanding the electronic structure and reactivity of molecules like 2-(2-Methylallyl)benzaldehyde. At the heart of this theory, particularly concerning chemical reactions, are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.orglibretexts.org These orbitals are critical as they govern how a molecule interacts with other reagents. ossila.commnstate.edu

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. ossila.commnstate.edu Conversely, the LUMO is the lowest energy orbital devoid of electrons, representing the molecule's capacity to act as an electrophile or electron acceptor. ossila.commnstate.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org

For this compound, a computational analysis would reveal the specific energies and spatial distributions of these frontier orbitals. The benzaldehyde (B42025) moiety contains a π-conjugated system involving the phenyl ring and the carbonyl group, while the 2-methylallyl group introduces an additional isolated π-bond. These structural features significantly influence the electronic landscape. The HOMO is likely to be associated with the π-system of the electron-rich benzene (B151609) ring and the allyl group, while the LUMO is expected to be localized predominantly on the electron-deficient carbonyl group (C=O), specifically the π* antibonding orbital.

In a chemical reaction, an electron donor (nucleophile) would interact by donating electrons from its HOMO to the LUMO of the this compound, likely targeting the carbonyl carbon. Conversely, when the molecule acts as an electron donor, it would use the electrons residing in its HOMO. libretexts.orgmnstate.edu Computational chemistry methods, such as Density Functional Theory (DFT) or ab-initio methods (like 3-21G, 6-31G), are employed to calculate the geometries and electronic properties of such molecules, including the energies of the frontier orbitals. materialsciencejournal.orgconicet.gov.ar

Below is a representative table illustrating the type of data generated from a molecular orbital analysis for a substituted benzaldehyde, based on computational studies of similar molecules.

| Molecular Orbital | Energy (eV) | Primary Character and Location |

|---|---|---|

| LUMO+1 (SLUMO) | -0.5 to -1.5 | π* orbital on the phenyl ring |

| LUMO | -1.8 to -2.8 | π* orbital localized on the C=O group |

| HOMO | -6.0 to -7.0 | π orbital on the phenyl ring and allyl group |

| HOMO-1 (NHOMO) | -7.5 to -8.5 | π orbital primarily on the phenyl ring |

Note: The energy values are hypothetical and serve to illustrate typical outputs from computational analyses of aromatic aldehydes. LUMO+1 is also referred to as SLUMO (Second Lowest Unoccupied Molecular Orbital) and HOMO-1 as NHOMO (Next-to-Highest Occupied Molecular Orbital). wikipedia.org

Kinetic Isotope Effect Studies in Mechanistic Proposals

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the extent to which an atom's isotopic mass affects the rate of a chemical reaction. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to the rate constant with a heavier isotope (kH). wikipedia.org A KIE value greater than one (kL/kH > 1), known as a normal KIE, indicates that the bond to the isotope is being broken or significantly weakened in the rate-determining step. Conversely, an inverse KIE (kL/kH < 1) suggests that the bond becomes stiffer or more constrained in the transition state. rutgers.edu

While no specific KIE studies on this compound were found, research on the closely related parent compound, benzaldehyde, provides insight into how this technique can be applied. For instance, studies on the protonation of benzaldehyde have investigated the secondary equilibrium isotope effect (EIE), which is mechanistically informative.

In reactions involving the aldehyde functional group, a key mechanistic question is the nature of the transition state. For example, in an acid-catalyzed reaction, does the protonation of the carbonyl oxygen occur before, during, or after the rate-limiting step? By substituting the aldehydic hydrogen with deuterium (B1214612) (C(O)-H vs. C(O)-D), a secondary KIE can be measured. Since the C-H/D bond is not directly broken, the observed effect arises from changes in the vibrational environment of this bond between the ground state and the transition state. github.io

A notable application is the study of the equilibrium isotope effect for the protonation of benzaldehyde in aqueous sulfuric acid. An inverse EIE of 0.94 was reported. github.io This inverse effect can be rationalized by considering the change in hybridization and bond character upon protonation. In neutral benzaldehyde, the aldehydic carbon is sp2 hybridized. Upon protonation of the carbonyl oxygen, the C=O double bond character decreases, and the C-O single bond character increases. github.io This leads to a change in the vibrational frequencies of the C-H bond, particularly the out-of-plane bending mode, resulting in an inverse isotope effect. github.io Computational studies on acetaldehyde (B116499) have similarly calculated an inverse EIE of 0.83-0.85 for protonation, supporting this interpretation. github.io

Such findings are crucial for building a detailed picture of a reaction mechanism. If a reaction involving this compound were studied, deuteration at the aldehydic position could similarly be used to probe the transition state structure of steps involving the carbonyl group.

The table below summarizes representative isotope effect data for the protonation of aldehydes, illustrating the type of information gained from these studies.

| Compound | Isotopic Substitution | Isotope Effect Type | Value (kH/kD) | Mechanistic Implication |

|---|---|---|---|---|

| Benzaldehyde | Aldehyde H vs. D | Equilibrium (EIE) | 0.94 | Increased C-O single bond character in the protonated state. github.io |

| Acetaldehyde | Aldehyde H vs. D | Equilibrium (EIE, Computed) | 0.83 - 0.85 | Consistent with changes in vibrational modes upon protonation. github.io |

Advanced Spectroscopic and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "2-(2-Methylallyl)benzaldehyde" in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for unambiguous assignment of the molecular structure.

In a typical ¹H NMR spectrum of "this compound", distinct signals corresponding to the aldehydic proton, the aromatic protons, the allylic protons, and the methyl protons are expected. The aldehydic proton (CHO) characteristically appears as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the benzene (B151609) ring will exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm), influenced by their substitution pattern and coupling with neighboring protons. The allylic methylene (B1212753) protons (CH₂) attached to the benzene ring would likely appear as a doublet, while the vinylidene protons (=CH₂) of the methylallyl group would present as distinct signals. The methyl (CH₃) protons of the methylallyl group would show up as a singlet in the upfield region.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield, typically in the range of δ 190-200 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region, with quaternary carbons showing distinct chemical shifts. The carbons of the 2-methylallyl substituent will have characteristic shifts corresponding to the sp³-hybridized methyl and methylene carbons and the sp²-hybridized vinylidene carbons.

Detailed Research Findings:

While specific experimental data for "this compound" is not widely published, the expected NMR data can be reliably predicted based on known values for similar structures such as 2-methylbenzaldehyde (B42018) and other substituted benzaldehydes. For instance, in 2-methylbenzaldehyde, the aldehydic proton appears around 10.26 ppm, and the aromatic protons show signals between 7.25 and 7.79 ppm rsc.org. The methyl protons are observed at approximately 2.66 ppm rsc.org. The introduction of the 2-methylallyl group at the 2-position would influence the chemical shifts of the nearby aromatic protons due to steric and electronic effects.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the assignments of protons and their attached carbons, respectively. For mechanistic studies of reactions involving "this compound", in-situ NMR monitoring can track the disappearance of reactant signals and the appearance of product signals over time, providing kinetic data and helping to identify transient intermediates. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to determine the through-space proximity of different protons, which is crucial for stereochemical assignments in reaction products.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 10.5 | Singlet |

| Aromatic H | 7.0 - 8.0 | Multiplets |

| Allylic CH₂ | ~3.5 | Singlet |

| Vinylic =CH₂ | ~4.8, ~4.9 | Singlets |

| Methyl CH₃ | ~1.8 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | 190 - 200 |

| Aromatic C | 120 - 150 |

| Allylic C (quaternary) | ~145 |

| Vinylic =CH₂ | ~112 |

| Allylic CH₂ | ~40 |

| Methyl CH₃ | ~22 |

High-Resolution Mass Spectrometry for Reaction Intermediate and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of "this compound" and its reaction products with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the confident assignment of a molecular formula. This is particularly valuable for distinguishing between isomers and identifying unexpected reaction products.

The molecular ion peak ([M]⁺) in the mass spectrum of "this compound" (C₁₁H₁₂O) would be expected at an m/z corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzaldehyde (B42025) derivatives include the loss of the formyl radical (•CHO) or a hydrogen atom from the aldehyde group, leading to characteristic fragment ions docbrown.info. For "this compound", fragmentation could also occur within the methylallyl side chain, such as the loss of a methyl radical (•CH₃) or cleavage of the bond connecting the side chain to the aromatic ring.

In the context of mechanistic studies, HRMS is instrumental in identifying and characterizing transient reaction intermediates. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with mass spectrometry can be used to sample a reaction mixture in real-time, allowing for the detection of short-lived species. This provides direct evidence for proposed reaction mechanisms.

Detailed Research Findings:

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₁H₁₂O]⁺ | 160.0888 |

| [M-H]⁺ | [C₁₁H₁₁O]⁺ | 159.0810 |

| [M-CHO]⁺ | [C₁₀H₁₁]⁺ | 131.0861 |

| [M-CH₃]⁺ | [C₁₀H₉O]⁺ | 145.0653 |

Infrared (IR) Spectroscopy for Functional Group Transformations and Conformational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in "this compound". The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of "this compound" is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group will be prominent in the region of 1680-1710 cm⁻¹ docbrown.infomit.edulibretexts.org. The aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups will be observed just below 3000 cm⁻¹ docbrown.infolibretexts.org. The C=C stretching vibration of the allyl group is expected to produce a band around 1640-1680 cm⁻¹ libretexts.org. The out-of-plane bending vibrations of the aromatic C-H bonds in the fingerprint region (below 1500 cm⁻¹) can provide information about the substitution pattern of the benzene ring.

IR spectroscopy is particularly useful for monitoring the progress of reactions involving "this compound". For example, in an oxidation reaction, the disappearance of the aldehyde C=O stretching band and the appearance of a broad O-H stretching band (around 3000 cm⁻¹) and a new C=O stretching band at a different frequency would indicate the formation of a carboxylic acid. Similarly, in a reduction reaction, the disappearance of the aldehyde C=O band and the appearance of a broad O-H band would signal the formation of an alcohol.

Detailed Research Findings:

The IR spectrum of benzaldehyde, the parent compound, shows a characteristic C=O stretch at approximately 1700 cm⁻¹, aromatic C-H stretches around 3000-3100 cm⁻¹, and aldehyde C-H stretches around 2750 and 2850 cm⁻¹ docbrown.infomit.edu. The presence of the 2-methylallyl substituent in "this compound" would add characteristic peaks for the aliphatic C-H and C=C bonds, allowing for clear differentiation from unsubstituted benzaldehyde. High-resolution FTIR spectroscopy could potentially be used for conformational analysis by studying subtle shifts in vibrational frequencies under different conditions nih.gov.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aldehyde C-H | Stretch | 2720 - 2820 |

| Carbonyl C=O | Stretch | 1680 - 1710 |

| Alkene C=C | Stretch | 1640 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

X-ray Crystallography for Elucidating Molecular Architectures in Solid State

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unparalleled view of the molecular architecture.

If a suitable single crystal of "this compound" or a derivative can be grown, X-ray diffraction analysis would reveal its solid-state conformation. This would include the relative orientation of the aldehyde group and the 2-methylallyl substituent with respect to the benzene ring. Such information is crucial for understanding steric effects and how the molecule packs in the crystal lattice.

For derivatives of "this compound", such as metal complexes or products of stereoselective reactions, X-ray crystallography is essential for unambiguously determining the stereochemistry and coordination geometry. The resulting crystal structures provide invaluable data for rationalizing reaction outcomes and designing new catalysts or materials.

Detailed Research Findings:

While there are no published crystal structures specifically for "this compound", the crystallographic analysis of related benzaldehyde derivatives provides a basis for what might be expected. For instance, the crystal structure of 2-(2-propynyloxy)benzaldehyde has been determined, revealing the conformation of the substituent relative to the aromatic aldehyde core ethz.ch. Similarly, studies on metal complexes of various Schiff base ligands derived from substituted benzaldehydes have utilized X-ray crystallography to elucidate their coordination geometries researchgate.netuni-regensburg.de. These studies demonstrate the power of X-ray crystallography to provide precise structural information that is often unattainable by other methods. Should a crystal structure of "this compound" be determined, it would provide key insights into its steric and electronic properties in the solid state.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Building Block in Complex Organic Syntheses

Benzaldehydes are recognized as crucial building blocks in synthetic organic chemistry, with broad applications in the creation of natural products and pharmaceuticals. researchgate.netresearchgate.net The aldehyde functional group is highly reactive, making it a privileged component for constructing more complex molecular architectures. rug.nl The specific structure of 2-(2-Methylallyl)benzaldehyde, featuring both an aldehyde and a readily functionalizable methylallyl group, makes it particularly useful in tandem reactions and intramolecular cyclizations.

Research has demonstrated its utility in the synthesis of heterocyclic systems. For instance, derivatives of this compound can be used as starting materials for synthesizing seven- and eight-membered iodolactones, such as benzodioxepinones and benzoxazepinones. acs.org This process typically involves an initial oxidation of the aldehyde to a carboxylic acid, followed by an iodolactonization reaction. acs.org The compatibility of this reaction with various electron-donating and electron-withdrawing groups on the aromatic ring highlights its versatility. acs.org

A notable application is the palladium-catalyzed synthesis of heterocycle-fused 9,10-dihydrophenanthrenes. thieme-connect.com In this type of reaction, a related compound, 1-iodo-2-[(2-methylallyl)oxy]benzene, undergoes an intramolecular Heck reaction to generate a σ-alkyl–palladium(II) intermediate. thieme-connect.com This intermediate is then intercepted by an in-situ generated aryne, followed by C–H activation, leading to the formation of three new carbon-carbon bonds and the creation of a quaternary carbon center. thieme-connect.com This showcases the potential of the 2-(2-methylallyl)aryl moiety as a building block for constructing polycyclic aromatic systems.

Table 1: Examples of Complex Syntheses Utilizing this compound Derivatives

| Starting Material Derivative | Reaction Type | Product Class | Key Features |

|---|---|---|---|

| 2-((2-methylallyl)oxy)benzaldehyde | Tandem Oxidation / Iodolactonization | Benzodioxepinones | Formation of seven-membered rings |

| 2-((2-methylallyl)amino)benzaldehyde | Tandem Oxidation / Iodolactonization | Benzoxazepinones | Formation of seven-membered rings |

Role in Polymer Chemistry and Specialized Monomer Development

The benzaldehyde (B42025) group is a functional handle that can be incorporated into polymers to impart specific properties or to allow for post-polymerization modification. Photosensitive polymers containing benzaldehyde groups in the side chain have been developed for applications such as optical phase polarization recording and as alignment materials for liquid crystals. researchgate.net The photochemical reactions of these benzaldehyde groups, such as photocrosslinking under UV radiation, are key to their functionality. researchgate.net

Table 2: Potential Role in Polymer Chemistry

| Feature of this compound | Application in Polymer Science | Resulting Polymer Feature |

|---|---|---|

| Methylallyl Group | Monomer for addition polymerization | Polymer backbone formation |

| Aldehyde Group | Pendant functional group for post-polymerization modification | Tunable properties, attachment point for other molecules rsc.org |

Precursor in the Generation of Diverse Molecular Scaffolds

Molecular scaffolds are core structures from which libraries of compounds can be generated, a concept central to lead-oriented synthesis in drug discovery. whiterose.ac.uk The goal is to create diverse compounds with appropriate physicochemical properties for screening collections. whiterose.ac.uk The unique combination of reactive sites in this compound makes it an excellent precursor for generating a variety of molecular scaffolds.

As mentioned previously, derivatives of this compound can be cyclized to form benzodioxepinones, benzoxazepinones, and complex polycyclic systems like 9,10-dihydrophenanthrenes. acs.orgthieme-connect.com These reactions transform a relatively simple, flexible starting material into a rigid, three-dimensional scaffold. The resulting heterocyclic and polycyclic frameworks are common motifs in biologically active molecules and natural products.

The synthetic pathway to create these scaffolds is often efficient, involving tandem or multi-component reactions that build molecular complexity rapidly. For example, the transformation of 2-O/N-tethered alkenyl benzaldehydes into iodolactones allows for subsequent post-synthetic modifications, where the introduced iodine atom can be replaced by other functional groups like thiocyanates, azides, or thioethers, further diversifying the molecular scaffold. acs.org This highlights the role of this compound not just in forming the initial scaffold, but also in providing a handle for subsequent derivatization.

Table 3: Molecular Scaffolds Derived from this compound Precursors

| Precursor Type | Reaction | Resulting Scaffold | Significance of Scaffold |

|---|---|---|---|

| 2-((2-methylallyl)oxy)benzaldehyde | Tandem Oxidation-Iodolactonization | Benzodioxepinone | Core structure for further functionalization acs.org |

| 2-((2-methylallyl)amino)benzaldehyde | Tandem Oxidation-Iodolactonization | Benzoxazepinone | Nitrogen-containing heterocyclic core acs.org |

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Challenging Transformations

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of 2-(2-Methylallyl)benzaldehyde. Future research will likely focus on creating catalysts that can precisely control the reactivity of both the aldehyde and the methylallyl functionalities. The design of conformationally dynamic catalytic systems, which can adapt their structure to stabilize transition states, presents a promising avenue for enhancing selectivity in transformations involving this substrate. These catalysts could enable challenging reactions that are currently difficult to achieve with conventional methods, leading to the efficient synthesis of novel compounds.

A key area of investigation will be the development of catalysts for asymmetric transformations. Chiral catalysts that can induce stereoselectivity in reactions at the aldehyde or the allyl group would be highly valuable for the synthesis of enantiomerically pure products, which are of significant interest in medicinal chemistry and materials science. Research into multi-state catalysts that can perform distinct catalytic functions could also lead to tandem or cascade reactions, where multiple transformations are carried out in a single pot, thereby increasing synthetic efficiency.

Expanding the Synthetic Utility of this compound through Unexplored Reactivities

While the aldehyde and allyl groups of this compound have predictable reactivities, future research should aim to uncover and exploit less obvious chemical behaviors. The strategic positioning of these two functional groups allows for intramolecular reactions that could lead to the formation of unique cyclic and polycyclic structures. Investigating novel reaction pathways that leverage this proximity could significantly expand the synthetic utility of this compound.

For instance, exploring cycloaddition reactions involving the allyl group or developing novel tandem reactions that engage both the aldehyde and the allyl moiety in a sequential or concerted manner could lead to the discovery of new chemical transformations. Furthermore, investigating the reactivity of the aromatic ring through functionalization or participation in catalytic cycles could provide access to a wider range of derivatives with diverse properties and applications.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. rjptonline.orgbeilstein-journals.org These powerful computational tools can be employed to predict the outcomes of reactions involving this compound, including yields and potential side products. rjptonline.orgnih.gov By training algorithms on large datasets of chemical reactions, ML models can identify complex relationships between reactants, catalysts, and reaction conditions, thereby guiding experimental design and minimizing trial-and-error. nsf.govprinceton.edu

Computational Chemistry-Guided Optimization of Reaction Pathways and Selectivity

Computational chemistry provides a powerful lens through which to understand and predict chemical reactivity at the molecular level. Quantum chemical methods can be used to model reaction mechanisms, elucidate the structures of transition states, and calculate reaction energetics. nih.govresearchgate.net This information is invaluable for optimizing reaction pathways and enhancing selectivity in transformations involving this compound.

Future efforts in this area will likely focus on using density functional theory (DFT) and other computational methods to investigate the mechanisms of key reactions of this compound. For example, computational studies could be used to understand the origins of stereoselectivity in asymmetric catalyses or to predict the most favorable pathways in complex tandem reactions. This theoretical insight will guide the rational design of experiments, leading to the development of more efficient and selective synthetic methods. The table below illustrates the type of data that can be generated through computational chemistry to guide reaction optimization.

| Computational Method | Application to this compound Reactions | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of transition state energies for a catalytic C-H activation reaction. | Identification of the lowest energy pathway and the optimal catalyst. |

| Molecular Dynamics (MD) | Simulation of the interaction between the substrate and a chiral catalyst in solution. | Prediction of the major stereoisomer formed. |

| Ab initio methods | Investigation of the reaction mechanism for a novel cycloaddition reaction. | Elucidation of the stepwise vs. concerted nature of the reaction. |

Design of Sustainable and Scalable Synthetic Methodologies for Industrial Implementation

The principles of green chemistry are increasingly important in both academic and industrial settings. Future research on this compound should prioritize the development of sustainable and scalable synthetic methodologies. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

A key goal will be to design synthetic routes that minimize waste and avoid the use of hazardous reagents. The development of catalytic processes that can operate under mild conditions and be recycled and reused will be crucial for the industrial implementation of syntheses involving this compound. The exploration of flow chemistry and other continuous processing technologies could also offer significant advantages in terms of safety, efficiency, and scalability. researchgate.net The following table outlines key considerations for the design of sustainable synthetic routes.

| Sustainability Principle | Application to the Synthesis of this compound Derivatives |

| Atom Economy | Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. |

| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. |

| Catalysis | Utilizing highly efficient and recyclable catalysts to minimize waste and improve reaction rates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.